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molecular formula C6H5ClN2O3S B8729334 Benzenediazonium, 4-sulfo-, chloride CAS No. 6118-33-8

Benzenediazonium, 4-sulfo-, chloride

Cat. No. B8729334
M. Wt: 220.63 g/mol
InChI Key: MVAFULKLPSJSGW-UHFFFAOYSA-N
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Patent
US04849136

Procedure details

A solution of 0.78 g of sodium carbonate and 2.55 g of sulfanilic acid in 55 ml of water was cooled to 0° C., and 6 ml of an aqueous solution containing 1.11 g of sodium nitrite was added. Further, 15 ml of cold 2N-HCl was added while maintaining the temperature in the range of 0° to 5° C., to form p-sulfophenyldiazonium chloride. Starch iodide paper was used in recognizing the end of reaction.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[S:7]([OH:17])(=[O:16])([C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)=[O:8].[N:18]([O-])=O.[Na+].[ClH:22]>O>[Cl-:22].[S:7]([C:9]1[CH:10]=[CH:11][C:12]([N+:15]#[N:18])=[CH:13][CH:14]=1)([OH:17])(=[O:16])=[O:8] |f:0.1.2,4.5,8.9|

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.55 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
1.11 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature in the range of 0° to 5° C.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].S(=O)(=O)(O)C1=CC=C(C=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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